molecular formula C11H8ClFN2O B3039038 4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine CAS No. 954219-34-2

4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine

Cat. No.: B3039038
CAS No.: 954219-34-2
M. Wt: 238.64 g/mol
InChI Key: PRKOHIYQLPVUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine” is a pyrimidine derivative . Pyrimidines are well-known nitrogen-containing heterocyclic compounds that play an important role in medicinal and pharmaceutical applications .

Scientific Research Applications

Synthesis and Characterization

4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine and its derivatives are synthesized through various chemical processes, including nucleophilic substitution and coupling reactions. These compounds are characterized using spectroscopic methods such as Fourier-transform infrared spectroscopy, 1H nuclear magnetic resonance, and mass spectroscopy, providing detailed insights into their molecular structures (Muralidharan et al., 2019), (Wenhui Gan et al., 2021).

Biological Activity

The biological activity of this compound derivatives has been studied in various contexts. Some derivatives exhibit potent anti-inflammatory and analgesic activities, indicating their potential therapeutic applications. The nature of the substituent in the pyrimidine derivatives plays a significant role in their biological efficacy (Muralidharan et al., 2019).

Crystal Structure Analysis

Crystal structure analysis of pyrimidine derivatives, including those similar to this compound, reveals their isostructural nature and the significant displacements of ring-substituent atoms from the pyrimidine plane. Such studies provide insights into the electronic structures and intermolecular interactions that contribute to the stability of these compounds in crystalline form (Jorge Trilleras et al., 2009).

Antiviral Research

Research into the antiviral properties of pyrimidine derivatives, including those structurally related to this compound, has shown some compounds to be effective against various DNA viruses. These findings highlight the potential of such compounds in developing new antiviral therapies (B. Bhattacharya et al., 1995).

Properties

IUPAC Name

4-chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c1-16-10-3-2-7(4-8(10)13)9-5-11(12)15-6-14-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKOHIYQLPVUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.